![molecular formula C11H10N8O2 B498390 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE](/img/structure/B498390.png)
3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE is a chemical compound with the molecular formula C11H10N8O2 and a molecular weight of 286.25 g/mol . This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a tetrazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE typically involves multiple steps, including the formation of the oxadiazole and tetrazole rings. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of these rings. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
When compared to other similar compounds, 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE stands out due to its unique combination of structural features. Similar compounds include:
- 3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide
- 3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)pentanamide These compounds share similar core structures but differ in the length of the carbon chain, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C11H10N8O2 |
|---|---|
Molecular Weight |
286.25g/mol |
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C11H10N8O2/c20-8(13-11-15-18-19-16-11)4-5-9-14-10(17-21-9)7-3-1-2-6-12-7/h1-3,6H,4-5H2,(H2,13,15,16,18,19,20) |
InChI Key |
UYVVKXDQVMBYPL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)NC3=NNN=N3 |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)NC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498307.png)
![methyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498308.png)
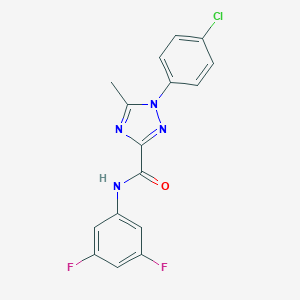

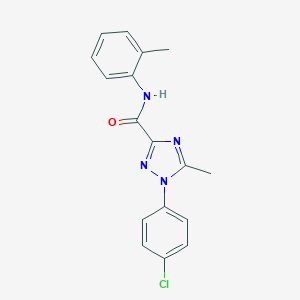
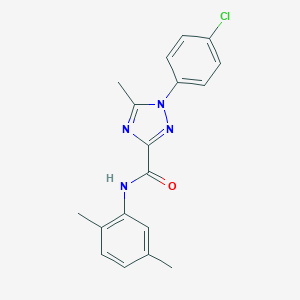
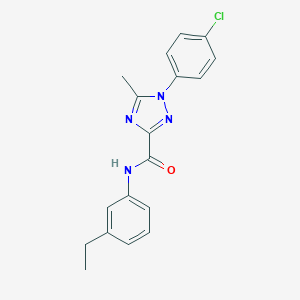
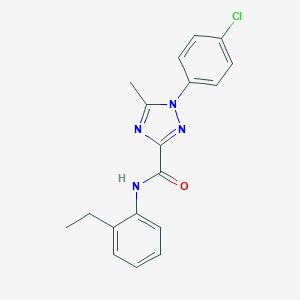
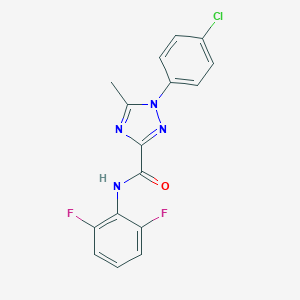
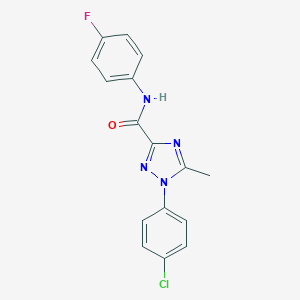
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B498324.png)
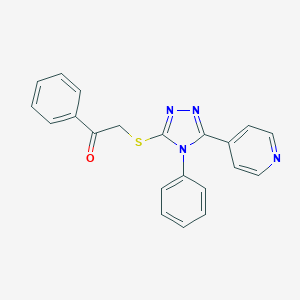
![N-[4-(acetylamino)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498326.png)
![N-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498327.png)
